molecular formula C20H26N4O5 B177342 Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate CAS No. 199787-81-0

Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate

Cat. No. B177342
CAS RN: 199787-81-0
M. Wt: 402.4 g/mol
InChI Key: DPFASUMOZVGODW-BZSJEYESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate acts as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that degrades incretin hormones, which play a crucial role in regulating glucose metabolism. By inhibiting DPP-4, Methyl (this compound)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate increases the levels of incretin hormones, which in turn promotes insulin secretion and reduces glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
Methyl (this compound)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate has been shown to improve glucose control in patients with type 2 diabetes mellitus. It has also been studied as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate is its potential as a therapeutic agent for the treatment of various diseases. However, its high cost and limited availability may pose limitations for lab experiments.

Future Directions

Further research is needed to fully understand the potential applications of Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate in drug development. Future studies should focus on exploring its biochemical and physiological effects, as well as its potential as a therapeutic agent for the treatment of various diseases. Additionally, the development of more cost-effective synthesis methods may increase its availability for lab experiments.

Synthesis Methods

Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate can be synthesized using various methods. One of the commonly used methods involves the reaction of tert-butyl N-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-1-oxopropyl]carbamate with (R)-2-amino-2-phenylacetic acid methyl ester in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain Methyl (this compound)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate.

Scientific Research Applications

Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate has potential applications in drug development. It has been studied as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism. DPP-4 inhibitors are used in the treatment of type 2 diabetes mellitus. Methyl (this compound)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate has also been studied as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease.

properties

CAS RN

199787-81-0

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate

InChI

InChI=1S/C20H26N4O5/c1-20(2,3)23-17(26)14(12-24-11-10-15(25)22-19(24)28)21-16(18(27)29-4)13-8-6-5-7-9-13/h5-11,14,16,21H,12H2,1-4H3,(H,23,26)(H,22,25,28)/t14?,16-/m1/s1

InChI Key

DPFASUMOZVGODW-BZSJEYESSA-N

Isomeric SMILES

CC(C)(C)NC(=O)C(CN1C=CC(=O)NC1=O)N[C@H](C2=CC=CC=C2)C(=O)OC

SMILES

CC(C)(C)NC(=O)C(CN1C=CC(=O)NC1=O)NC(C2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C)(C)NC(=O)C(CN1C=CC(=O)NC1=O)NC(C2=CC=CC=C2)C(=O)OC

synonyms

Benzeneacetic acid, alpha-[[1-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-2-[(1,1-dimethylethyl)amino]-2-oxoethyl]amino]-, methyl ester, (alphaR)- (9CI)

Origin of Product

United States

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